N-(2-chloro-4-methylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-13-4-7-18(17(24)10-13)25-20(28)12-31-23-26-19-8-9-30-21(19)22(29)27(23)16-6-5-14(2)15(3)11-16/h4-11H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJUADXBHBAOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant studies.
Molecular Characteristics
- Molecular Formula: C22H20ClN5O2S
- Molecular Weight: 453.9 g/mol
- IUPAC Name: N-(2-chloro-4-methylphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
- InChI Key: KNTXXFMBLRDDNW-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives with thieno[3,2-d]pyrimidine cores demonstrate efficacy against various bacterial strains and fungi.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific interaction with cellular receptors and enzymes enhances its potential as an anticancer agent.
Case Study: Anticancer Efficacy
In a study published in 2019, researchers screened a library of compounds on multicellular spheroids to identify novel anticancer agents. This compound showed promising results in reducing tumor size and enhancing survival rates in treated models (Fayad et al., 2019) .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The sulfanyl group may play a crucial role in inhibiting key enzymes involved in disease pathways.
- Receptor Modulation: The presence of chloro and methyl groups enhances binding affinity to cellular receptors, facilitating various biological responses.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis.
Pharmacological Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial Treatments: Potential use in developing new antibiotics.
- Cancer Therapy: Investigated as a lead compound for new anticancer drugs.
- Inflammatory Disorders: Early studies suggest anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
Research Findings Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
(a) Thieno[3,2-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone
- Target Compound: Thieno[3,2-d]pyrimidinone core ().
- Analog: 2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (CAS: 378775-68-9) Key Differences:
- Thiophene ring fused at [2,3-d] instead of [3,2-d], altering electronic distribution.
- Ethyl group at position 6 enhances lipophilicity.
(b) Thieno[3,2-d]pyrimidinone vs. Dihydropyrimidinone
Substituent Variations
(a) Aromatic Ring Modifications
(b) Functional Group Impact
- Electron-Withdrawing Groups (EWG): Nitro (NO₂): In , the 4-nitrophenyl group increases reactivity but may reduce oral bioavailability due to polarity .
- Electron-Donating Groups (EDG) :
(b) Spectroscopic Characterization
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include:
- Sulfide bond formation : Reaction of a thiol-containing intermediate with chloroacetamide derivatives under basic conditions (e.g., potassium carbonate in ethanol) .
- Substituent introduction : Aryl groups are introduced via nucleophilic substitution or coupling reactions. Reaction progress is monitored using thin-layer chromatography (TLC) and confirmed via H NMR .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and bonding patterns (e.g., acetamide protons at δ 10.10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 344.21 [M+H] for analogs) .
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O stretch at ~1680 cm) and sulfanyl groups .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (DMSO, ethanol) but insoluble in water. Solubility in ethanol is critical for in vitro assays .
- Stability : Stable at room temperature in dark, dry conditions. Degradation occurs under prolonged UV exposure or high humidity .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Ethanol or DMF enhances nucleophilicity in sulfide bond formation .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .
Q. How do structural modifications influence biological activity?
- Substituent effects : Analog studies show that electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance anticancer activity, while methoxy groups improve lipophilicity and bioavailability .
- Thienopyrimidine core : Modifications here alter binding affinity to kinase targets (e.g., EGFR inhibition) .
Q. What analytical approaches quantify purity and degradation products?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .
- Stability-indicating methods : Forced degradation studies under acidic/alkaline conditions identify hydrolytic by-products .
Data Interpretation and Optimization
Q. How do researchers analyze conflicting cytotoxicity data across studies?
- Meta-analysis : Pool data from analogs (e.g., 3,4-dimethylphenyl vs. 4-chlorophenyl derivatives) to identify structure-activity trends .
- Dose-response reevaluation : Ensure consistent units (e.g., µM vs. µg/mL) and exposure times (24–72 hours) .
Q. What experimental controls are essential in mechanistic studies?
- Positive controls : Reference inhibitors (e.g., imatinib for kinase assays) .
- Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity .
- Genetic controls : siRNA knockdown of putative targets confirms on-mechanism activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
